Cas no 55084-74-7 (6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine)
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 1H-Pyrazolo[3,4-d]pyrimidine, 6-(methylthio)-
- 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine
- 6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-Methylthio-1H-pyrazolo<3,4-d>pyrimidin
- 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Methythio)-1H-pyrazolo[3,4-d]pyrimidine
- USZSUCXARYTYDC-UHFFFAOYSA-N
- FCH886675
- 6-methylthiopyrazolo[3,4-d]pyrimidine
- PB26587
-
- MDL: MFCD11040464
- Inchi: 1S/C6H6N4S/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10)
- InChI Key: USZSUCXARYTYDC-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C2C=NNC2=N1
Computed Properties
- Exact Mass: 166.03100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 143
- Topological Polar Surface Area: 79.8
Experimental Properties
- PSA: 79.76000
- LogP: 1.07480
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079656-1g |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 95% | 1g |
£169.00 | 2022-03-01 | |
| Fluorochem | 079656-5g |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 95% | 5g |
£506.00 | 2022-03-01 | |
| Fluorochem | 079656-10g |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 95% | 10g |
£844.00 | 2022-03-01 | |
| Fluorochem | 079656-25g |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 95% | 25g |
£1689.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD294-50mg |
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 95+% | 50mg |
194.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD294-200mg |
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 95+% | 200mg |
485.0CNY | 2021-07-12 | |
| abcr | AB437479-1 g |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine; . |
55084-74-7 | 1g |
€166.30 | 2023-04-23 | ||
| abcr | AB437479-5 g |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine; . |
55084-74-7 | 5g |
€413.60 | 2023-04-23 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44650-250mg |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 250mg |
¥406.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44650-1g |
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine |
55084-74-7 | 1g |
¥1006.0 | 2021-09-04 |
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Suppliers
6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine: A Comprehensive Overview
The compound 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine, identified by the CAS Registry Number 55084-74-7, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their structural versatility and biological activity. Recent advancements in synthetic chemistry have enabled the exploration of this compound's properties and its role in drug discovery.
The molecular structure of 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with a methylsulfanyl group attached at the 6-position. This substitution pattern is crucial for its biological activity, as it influences the compound's solubility, stability, and interaction with biological targets. The methylsulfanyl group introduces sulfur into the molecule, which can enhance its pharmacokinetic properties and bioavailability.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. For instance, research has shown that 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant anti-tumor activity in preclinical models. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for anti-cancer drug development.
In addition to its anti-tumor properties, this compound has also been investigated for its potential as an anti-viral agent. Studies have demonstrated that it can inhibit viral replication by targeting specific viral proteins or pathways. This dual functionality underscores the importance of further research into its mechanisms of action and optimization for clinical use.
The synthesis of 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. Various synthetic strategies have been reported in the literature, including condensation reactions and cyclization processes. The introduction of the methylsulfanyl group is often achieved through nucleophilic substitution or coupling reactions.
From an analytical standpoint, this compound can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stereochemistry.
In terms of applications beyond drug discovery, 6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Despite its potential benefits, further research is needed to fully understand the safety profile and efficacy of this compound in vivo. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock its full potential and translate laboratory findings into real-world applications.
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